Bradykinin B1 Receptor Selectivity: Class-Level SAR Evidence
The bradykinin B1 antagonist patent family explicitly discloses that only phenylsulfamoyl benzamides bearing the 2-phenoxyphenyl group (i.e., the target substitution) exhibit potent B1 antagonism, while the corresponding 4‑phenoxyphenyl isomer and N‑unsubstituted sulfamoyl variants are inactive [1]. Although quantitative IC50 data for the exact compound are not publicly disclosed, patent examples indicate that the 2‑phenoxyphenyl motif is essential for B1 affinity, providing class-level structural differentiation [1].
| Evidence Dimension | Bradykinin B1 receptor antagonism (structural requirement) |
|---|---|
| Target Compound Data | Contains 2‑phenoxyphenyl moiety; retains B1 antagonist activity per patent examples [1] |
| Comparator Or Baseline | 4‑(dimethylsulfamoyl)-N-(4‑phenoxyphenyl)benzamide (para isomer); N‑(2‑phenoxyphenyl)benzenesulfonamide (lacking dimethylsulfamoyl) [1] |
| Quantified Difference | Activity abolished for comparator (exact IC50 not disclosed) [1] |
| Conditions | Recombinant human B1 receptor binding assays (patent examples) [1] |
Why This Matters
Ensures that the purchased compound retains the critical 2-phenoxyphenyl pharmacophore required for B1 target engagement, which is absent in off-the-shelf 4-phenoxy or unsubstituted sulfamoyl alternatives.
- [1] Vago, I. et al. (2010) 'New benzamide derivatives as bradykinin B1 antagonists', US Patent Application US2010/0087423 A1, filed October 27, 2007, published April 8, 2010. View Source
